2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

説明

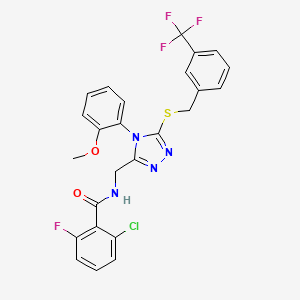

This compound is a structurally complex benzamide derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a 3-(trifluoromethyl)benzylthio moiety at position 5, and a 2-chloro-6-fluorobenzamide group at the N-methyl position. Its synthesis likely involves multi-step reactions, including nucleophilic substitution, cyclization, and S-alkylation, as inferred from analogous protocols for related triazole derivatives . Key structural features include:

- 1,2,4-Triazole ring: Known for tautomerism (thione-thiol equilibrium), though spectral data (e.g., absence of νS-H bands in IR) suggest stabilization in the thione form .

- Trifluoromethylbenzylthio group: Enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry.

- Chloro-fluoro substitution: May influence electronic properties and binding interactions.

特性

IUPAC Name |

2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClF4N4O2S/c1-36-20-11-3-2-10-19(20)34-21(13-31-23(35)22-17(26)8-5-9-18(22)27)32-33-24(34)37-14-15-6-4-7-16(12-15)25(28,29)30/h2-12H,13-14H2,1H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYVQAAIRPOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClF4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its significant pharmacological properties. The presence of halogen substituents (chlorine and fluorine) and a methoxy group enhances its lipophilicity and potential interactions with biological targets.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : The triazole moiety is known for its antifungal properties, which may extend to antibacterial activities as well.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives similar to the compound . For instance:

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 1.18 ± 0.14 | |

| Compound B | HCT116 (colon cancer) | 0.67 | |

| 2-chloro-6-fluoro-N... | TBD | TBD | Current Study |

Research indicates that compounds bearing triazole structures exhibit significant cytotoxicity against various cancer cell lines. The specific IC₅₀ values for 2-chloro-6-fluoro-N... are currently under investigation.

Antifungal and Antibacterial Properties

The triazole group is well-documented for its antifungal activity. Compounds with similar structures have shown effectiveness against drug-resistant strains of fungi and bacteria:

| Activity Type | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 8 | |

| Antibacterial | Staphylococcus aureus | 16 |

Case Studies

- In Vitro Studies : In vitro studies conducted on triazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, suggesting that modifications to the triazole structure can enhance potency.

- In Vivo Studies : Preliminary in vivo studies in animal models indicate that compounds similar to 2-chloro-6-fluoro-N... can significantly reduce tumor size without severe toxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that could enhance efficacy include:

- Substituent Variation : Altering halogen or alkyl substituents on the triazole ring can influence binding affinity to target proteins.

- Linker Modifications : Changing the length or composition of the linker between the triazole and benzamide moieties may improve bioavailability and selectivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazole Derivatives with Sulfonyl/Carbonyl Substituents

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9] in ) share the 1,2,4-triazole core but differ in substituents:

Key Differences :

- The 2-methoxyphenyl substituent may enhance π-stacking interactions relative to the 2,4-difluorophenyl group in [7–9], which is smaller and more electronegative.

Benzamide-Based Pesticides

lists benzamide derivatives like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron, which share the benzamide backbone but lack the triazole-thione system:

Key Differences :

- The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to diflubenzuron’s chlorophenyl group.

S-Alkylated Triazole Derivatives

Compounds [10–15] in , such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones, are S-alkylated triazoles with ketone moieties:

Key Differences :

- The target compound’s benzylthio group may confer greater stability against metabolic oxidation compared to the ketone-based S-alkylation in [10–15].

- The methoxy group in the target compound could reduce reactivity compared to the electron-deficient ketones in [10–15].

Research Findings and Implications

- Structural Insights : The absence of νS-H bands in IR spectra confirms thione tautomer stabilization in both the target compound and related triazoles, critical for predicting reactivity .

- Synthetic Challenges : The trifluoromethylbenzylthio group in the target compound may complicate synthesis compared to simpler S-alkylated derivatives, requiring optimized conditions for regioselectivity .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

- The compound’s complexity arises from its triazole-thioether core, trifluoromethylbenzyl substituent, and benzamide linkage. A multi-step synthesis is required, with critical steps including:

- Thiol incorporation : The (3-(trifluoromethyl)benzyl)thio group must be introduced via nucleophilic substitution or thiol-ene chemistry under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Triazole formation : Cyclization of 1,2,4-triazole precursors using hydrazine derivatives or thioureas, ensuring regioselectivity at the 3- and 5-positions .

- Protection of sensitive groups : The methoxyphenyl and benzamide moieties may require temporary protection (e.g., Boc groups) to avoid side reactions during coupling steps .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C-NMR can confirm regiochemistry of the triazole ring and substitution patterns (e.g., methoxy vs. trifluoromethyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying intermediates .

- HPLC purity analysis : Reverse-phase HPLC with UV detection ensures >95% purity, especially after chromatographic purification .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

- Thioether linkage : Susceptible to oxidation (e.g., with m-CPBA to sulfoxide/sulfone derivatives), requiring inert atmospheres (N₂/Ar) during synthesis .

- Trifluoromethyl group : Enhances metabolic stability but complicates crystallography; X-ray diffraction may require heavy-atom derivatives .

- Benzamide NH : Participates in hydrogen bonding, impacting solubility; solvent choice (DMSO vs. acetonitrile) must balance reactivity and stability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assays?

- Assay validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives from off-target effects .

- Metabolic stability testing : Use liver microsomes or CYP450 isoforms to identify if rapid degradation in certain assays skews results .

- Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophore contributions .

Q. What computational strategies are optimal for predicting this compound’s target interactions?

- Molecular docking : Use software like AutoDock Vina to model binding to potential targets (e.g., bacterial PPTases) based on the triazole-thioether scaffold .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate docking hypotheses .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluoro vs. methoxy groups) with activity trends .

Q. How can regioselectivity issues in triazole synthesis be mitigated during scale-up?

- Temperature control : Lower reaction temperatures (0–5°C) favor kinetic control, reducing byproducts from competing pathways .

- Catalytic additives : Use Cu(I) catalysts to direct cycloaddition regioselectivity in Huisgen-type reactions .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。